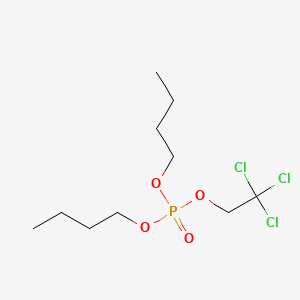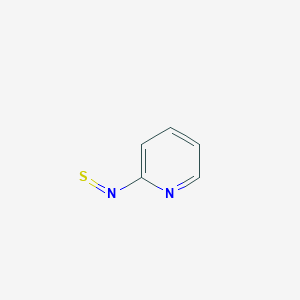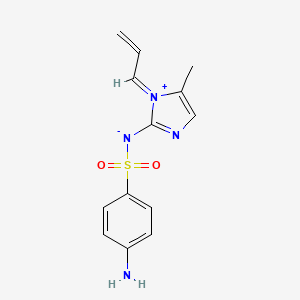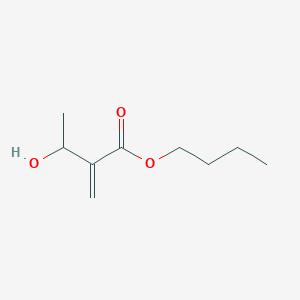
Butyl 3-hydroxy-2-methylidenebutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-hydroxy-2-methylidenebutanoate is an organic compound belonging to the class of beta hydroxy acids and derivatives. These compounds contain a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom . This compound has been detected in herbs and spices, suggesting its potential as a biomarker for the consumption of these foods .
Preparation Methods
The synthesis of Butyl 3-hydroxy-2-methylidenebutanoate involves the esterification of 3-hydroxy-2-methylidenebutanoic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Butyl 3-hydroxy-2-methylidenebutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
Butyl 3-hydroxy-2-methylidenebutanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s presence in herbs and spices makes it a potential biomarker for dietary studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Mechanism of Action
The mechanism of action of Butyl 3-hydroxy-2-methylidenebutanoate involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group on the C3 carbon atom plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Butyl 3-hydroxy-2-methylidenebutanoate can be compared with other beta hydroxy acids and derivatives, such as:
3-Hydroxy-3-methyl-2-butanone: This compound has a similar structure but differs in its functional groups and reactivity.
3-Methylthis compound: Another similar compound with slight variations in its molecular structure and properties.
Properties
CAS No. |
22141-40-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
butyl 3-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-12-9(11)7(2)8(3)10/h8,10H,2,4-6H2,1,3H3 |
InChI Key |
BGBNIHUXOLZWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
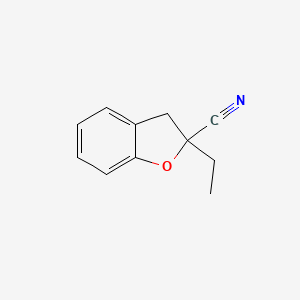
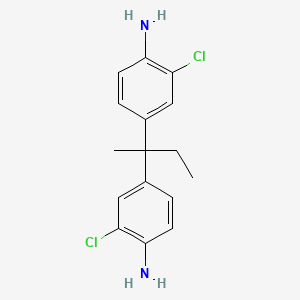
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
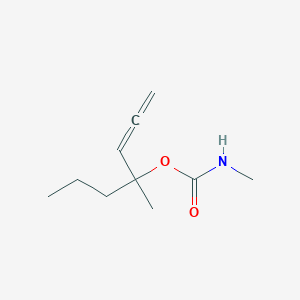
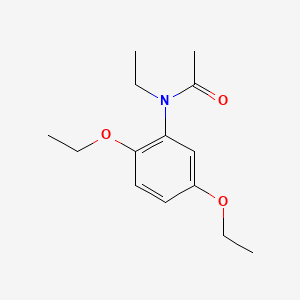
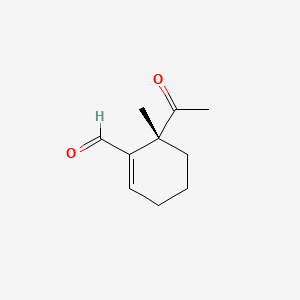

![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
